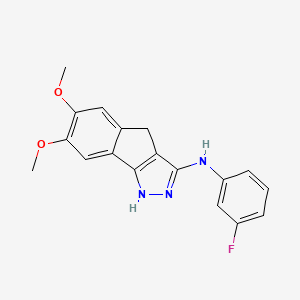
Hematin
Übersicht
Beschreibung
Hematin, also known as hematin, ferriheme, hematosin, hydroxyhemin, oxyheme, phenodin, or oxyhemochromogen, is a dark bluish or brownish pigment containing iron in the ferric state, obtained by the oxidation of heme . It inhibits the synthesis of porphyrin (by repressing ALAS1 synthesis), and stimulates the synthesis of globin . It is used in the treatment of porphyrias and is a component of cytochromes and peroxidases .
Synthesis Analysis
Heme synthesis is regulated via carbon flux for porphyrin synthesis to post-translations modifications (PTMs) that regulate individual enzymes. These PTMs include cofactor regulation, phosphorylation, succinylation, and glutathionylation .
Molecular Structure Analysis
Hematin has a molecular formula of C34H34FeN4O5 and a molecular weight of 634.5 g/mol . Its structure includes a hydroxide of heme .
Chemical Reactions Analysis
Hematin has been found to cause a decrease in the number of positive reactions, and complete amplification inhibition was obtained with 3000 μM hematin . It has been observed to cause fluorescence quenching of the passive reference dye ROX .
Physical And Chemical Properties Analysis
Hematin has a molecular formula of C34H34FeN4O5 and a molecular weight of 634.5 g/mol . It is a hydroxide of heme .
Wissenschaftliche Forschungsanwendungen
Role in Hemoglobin and Essential Biomolecules
Hematin is an integral component of hemoglobin and various essential biomolecules . The main component of hematin is the heme group, which consists of a large, nitrogen-containing organic ring called porphyrin, attached to an iron ion . This structure enables hematin to bind with oxygen, facilitating oxygen transport and storage in living organisms .
Enzymatic Processes
Researchers utilize hematin in studying enzymatic processes and in the synthesis of artificial enzymes . Its ability to mimic the behavior of natural enzymes makes it an invaluable tool in biochemical assays and research, aiding in the exploration of enzyme functions and mechanisms .
Disease Treatment
Hematin finds remarkable applications in treating diseases, where its properties are harnessed to develop innovative therapeutic approaches .
Biotechnology
In the realm of biotechnology, hematin is utilized in assays and experiments, contributing to advancements in biotechnological techniques and understanding .
Hematin and Hemin-Induced Spherization and Hemolysis of Human Erythrocytes
Both hematin and hemin induce dose-dependent RBC spherization and hemolysis with ghost formation . Hematin and hemin at nanomolar concentrations increased [Ca 2+] in RBC; however, spherization and hemolysis occurred in the presence and absence of calcium, indicating that both processes are independent of [Ca 2+] .
Toxicity Studies
Hematin and hemin are able to activate endothelial cells, triggering endothelium dysfunction . They also induce ferroptosis of platelets , damage neurons and astrocytes , and cause hemolysis of red blood cells (RBCs) . These studies help in understanding the toxic effects of these compounds and developing countermeasures.
Wirkmechanismus
Target of Action
Hematin, also known as ferriheme, hematosin, hydroxyhemin, oxyheme, phenodin, or oxyhemochromogen , is a dark bluish or brownish pigment containing iron in the ferric state . It is obtained by the oxidation of heme . Hematin’s primary targets are the enzymes involved in the synthesis of porphyrin and globin .
Mode of Action
Hematin inhibits the synthesis of porphyrin by repressing the synthesis of ALAS1 , an enzyme involved in the first step of heme biosynthesis. Simultaneously, it stimulates the synthesis of globin , a protein that combines with heme to form hemoglobin, which is essential for oxygen transport .
Biochemical Pathways
Hematin plays a central role in diverse, life-essential processes that range from ubiquitous, housekeeping pathways such as respiration, to highly cell-specific ones such as oxygen transport by hemoglobin . The regulation of heme synthesis and its utilization is highly regulated and cell-specific .
Pharmacokinetics
It is known that hematin, once administered, is cleared hepatically and is best represented pharmacokinetically by a two-compartment model comprised of a rapid initial phase followed by a slower second phase .
Result of Action
The molecular and cellular effects of hematin’s action are primarily seen in its ability to inhibit the synthesis of porphyrin and stimulate the synthesis of globin . This dual action helps regulate the levels of these two crucial components of hemoglobin, thereby influencing oxygen transport and storage in the body .
Action Environment
The action of hematin can be influenced by various environmental factors. For instance, the presence of glutathione (GSH) in the cellular environment can affect hematin’s structural integrity, thereby inhibiting hematin-induced cytotoxicity . Moreover, GSH endogenous levels serve as a barrier to hematin-induced cytotoxicity in K562 cells, as shown by the depletion in GSH .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+);hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N4O4.Fe.H2O/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);;1H2/q;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODDGSIFXYHHJO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34FeN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxyhemin | |
CAS RN |
15489-90-4 | |
| Record name | Dihydrogen hydroxy[3,8,13,17-tetramethyl-7,12-divinyl-21H,23H-porphine-2,18-dipropionato(4-)-N21,N22,N23,N24]ferrate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does hematin contribute to malaria parasite survival?
A1: Malaria parasites digest hemoglobin, releasing potentially toxic free heme [, , ]. To detoxify this heme, parasites convert it into an insoluble crystalline pigment called hemozoin, which is chemically identical to β-hematin [, ].
Q2: How do antimalarial drugs like chloroquine target hematin?
A2: Chloroquine and other quinoline antimalarials are believed to inhibit the crystallization of hematin into hemozoin [, ]. This inhibition leads to a buildup of toxic free heme within the parasite, ultimately causing its death []. Recent research suggests that chloroquine achieves this by binding to specific growth sites on hematin crystals, effectively arresting their growth [].
Q3: Does the interaction between chloroquine and hematin involve specific structural changes?
A3: Yes, Raman difference spectroscopy studies reveal that chloroquine binds to the monomeric form of hematin []. This binding leads to a shift in specific Raman peaks, indicating a change in the hematin molecule's electron density and core size. This interaction is further supported by density functional theory (DFT) calculations [].
Q4: What role do lipids play in hematin crystallization within the parasite?
A4: While the exact mechanism is still debated, evidence suggests that the lipid-rich environment within the parasite's digestive vacuole plays a crucial role in hematin crystallization []. Studies using biomimetic systems mimicking this lipid subphase demonstrate faster hematin crystal growth rates compared to aqueous solutions, indicating the importance of lipids in this process [, ].
Q5: What is the molecular formula and weight of hematin?
A5: Hematin, also known as ferric protoporphyrin IX hydroxide (Fe(III)PPIX-OH), has the molecular formula C34H32ClFeN4O4 and a molecular weight of 651.94 g/mol.
Q6: How is hematin characterized spectroscopically?
A6: Hematin exhibits distinct spectral characteristics, allowing for its identification and quantification. Techniques like UV-Vis-NIR [], Infrared (IR) [], and Resonance Raman spectroscopy [] are frequently employed to analyze hematin's structural properties and interactions with other molecules.
Q7: How stable is hematin under different conditions?
A7: Hematin stability can be influenced by factors such as pH, temperature, and the presence of oxidizing agents [, ]. For instance, hematin can degrade in aqueous solutions over time, leading to the formation of byproducts with anticoagulant properties [].
Q8: How does the stability of hematin impact its therapeutic use?
A8: The stability of hematin is crucial for its therapeutic application, particularly in the treatment of acute intermittent porphyria. Degradation products of hematin can induce a coagulopathy characterized by thrombocytopenia and prolonged clotting times [, ].
Q9: Are there strategies to enhance hematin stability?
A9: Yes, different formulations of hematin have been developed to improve its stability and minimize adverse effects. For instance, heme arginate, a more stable formulation compared to sorbitol-stabilized hematin, exhibits minimal effects on coagulation [].
Q10: Does hematin possess any catalytic activity?
A10: Yes, hematin exhibits peroxidase-like activity and can catalyze the oxidation of various substrates in the presence of hydrogen peroxide []. This property makes hematin a potential substitute for horseradish peroxidase in certain applications, such as hydrogen peroxide determinations [].
Q11: Are there examples of hematin being used as a catalyst in other applications?
A11: Hematin immobilized on modified chitosan has been explored as a cost-effective alternative to horseradish peroxidase in the decolorization of industrial dyes []. This approach utilizes hematin's catalytic activity for environmental remediation purposes.
Q12: How is computational chemistry employed in hematin research?
A12: Computational methods, like DFT calculations, aid in understanding the interactions of hematin with other molecules, such as antimalarial drugs []. These calculations can predict binding affinities and provide insights into the structural basis of these interactions.
Q13: How does the structure of a compound influence its ability to inhibit β-hematin formation?
A13: Studies have shown that while binding to hematin is important, the ability of a compound to inhibit β-hematin formation is not solely dependent on its binding affinity []. Redox properties, specifically the ability to donate electrons to iron(III)-containing targets like hematin, appear to play a crucial role in inhibiting β-hematin formation [, ].
Q14: Are there specific structural features that contribute to enhanced antimalarial activity?
A14: Research on 9-anilinoacridines, another class of antimalarial compounds, reveals that specific substitutions on the acridine ring can significantly impact their ability to inhibit β-hematin formation []. For instance, 3,6-dichloro substitution coupled with an electron-donating group in the anilino position enhances this inhibition, suggesting a structure-activity relationship.
Q15: What is known about the pharmacokinetics of hematin?
A15: The pharmacokinetic properties of hematin have been studied in various animal models and humans. Research indicates that intravenously administered hematin rapidly disappears from circulation []. While information on specific ADME parameters might be limited in the provided research, studies suggest that hematin can influence the pharmacokinetics of other drugs, highlighting the importance of considering potential drug interactions.
Q16: What are the effects of hematin administration in patients with congenital erythropoietic porphyria?
A16: Intravenous hematin administration in patients with congenital erythropoietic porphyria, a genetic disorder affecting heme biosynthesis, leads to a negative feedback mechanism []. This feedback represses porphyrin biosynthesis in erythrocyte precursors within the bone marrow, resulting in a marked decline in porphyrin levels in urine, plasma, and erythrocytes [].
Q17: How do malaria parasites develop resistance to chloroquine?
A17: While chloroquine targets hematin, resistance mechanisms often involve alterations in the parasite's ability to accumulate the drug within the digestive vacuole, rather than changes in hematin itself []. This altered drug accumulation effectively reduces chloroquine's access to hematin, diminishing its efficacy.
Q18: What are the potential adverse effects associated with hematin therapy?
A18: Hematin, particularly in its less stable formulations, can induce a coagulopathy characterized by thrombocytopenia, prolonged clotting times, and platelet aggregation []. This effect is attributed to the interaction of degraded hematin with various components of the hemostatic system, including platelets, coagulation factors, and endothelial cells [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



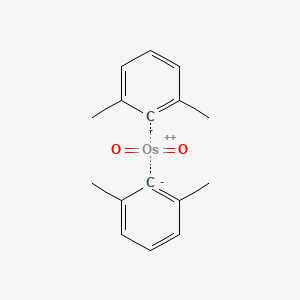
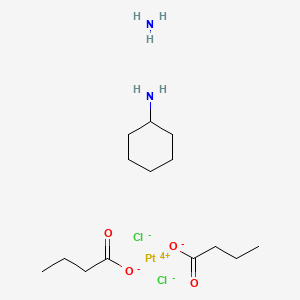
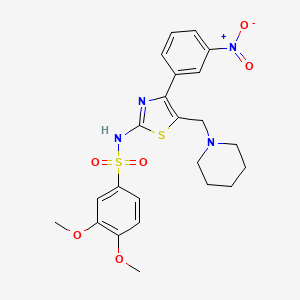

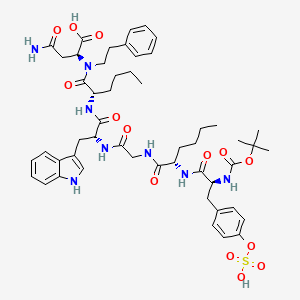
![4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[2-[[3-(1H-indol-3-yl)-2-[[5-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-oxononanoyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid](/img/structure/B1672974.png)
![(3S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B1672977.png)
![(3S)-3-[[(5S,8S,23S)-23-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(1H-indol-3-ylmethyl)-3,6,14,17,24-pentaoxo-1,4,7,13,18-pentazacyclotetracosane-8-carbonyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672979.png)
![(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-6-[[(Z)-4-oxobut-2-enoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672980.png)
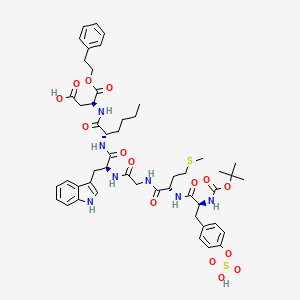
![N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide](/img/structure/B1672983.png)
![1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate](/img/structure/B1672986.png)
